2,2,6-Trimethylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

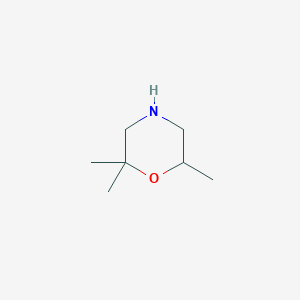

2,2,6-Trimethylmorpholine is a chemical compound with the CAS Number: 113889-14-8 . It has a molecular weight of 129.2 and is typically stored at room temperature . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular formula of this compound is C7H15NO . Its InChI Code is 1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3 .Chemical Reactions Analysis

The synthesis of morpholines involves various chemical reactions. For instance, the synthesis of morpholines from simple amino diols involves an intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization . Additionally, the synthesis of morpholines and related compounds using vinyl sulfonium salts has been outlined .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .科学的研究の応用

Extraction and Separation Processes

One study explored the use of N-formylmorpholine (NFM), a compound related to 2,2,6-Trimethylmorpholine, for extracting and separating aromatic and aliphatic hydrocarbons. The research demonstrated NFM's capability to remove ethylbenzene from mixtures with 2,2,4-trimethylpentane through liquid-liquid equilibrium data. This indicates potential applications in refining and chemical processing industries where such separations are crucial (Wang, Xia, & Ma, 2012).

Materials Science and Engineering

Another study focused on synthesizing a sulfonic acid-functionalized trimethyl-substituted polyimide for gas separation applications. This research highlights the material's utility in creating selective membranes for gas separations, such as CO2/CH4, demonstrating the compound's relevance in environmental engineering and sustainable technology development (Abdulhamid, Genduso, Ma, & Pinnau, 2021).

Chemical Sensing and Imaging

A novel latent fluorophore based on the trimethyl lock mechanism was developed, presenting a new class of latent fluorophores for biological imaging. This design allows stable operation in biological environments with rapid activation upon specific conditions, underscoring its potential in medical diagnostics and research (Chandran, Dickson, & Raines, 2005).

Advanced Protective Coatings

In the realm of organosilicon chemistry, the Si-2,4,6-trimethoxyphenyl moiety has been identified as an effective protecting group for synthetic chemistry, facilitating novel syntheses of complex organic molecules. This application is critical for developing new drugs and materials with tailored properties (Daiß, Penka, Burschka, & Tacke, 2004).

Electrochemical Applications

Research into electrolyte additives for lithium-ion batteries has identified compounds such as trimethyl borate for improving the performance and stability of high-voltage cathodes. This application is vital for advancing energy storage technologies, highlighting the role of trimethyl-substituted compounds in enhancing battery life and efficiency (Zaisheng et al., 2015).

Safety and Hazards

The safety information for 2,2,6-Trimethylmorpholine includes several hazard statements such as H227, H315, H318, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

作用機序

Mode of Action

These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing cellular processes .

Biochemical Pathways

Once these are identified, the downstream effects on biochemical pathways can be better understood .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism into active or inactive forms, and its eventual elimination from the body .

Result of Action

Once these are identified, the downstream molecular and cellular effects can be better understood .

特性

IUPAC Name |

2,2,6-trimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-4-8-5-7(2,3)9-6/h6,8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUWOWHKASMPNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113889-14-8 |

Source

|

| Record name | 2,2,6-trimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2955451.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2955453.png)

![N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2955456.png)

![2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one](/img/structure/B2955457.png)

![2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2955460.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2955463.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)

![3-[[5-Thioxo-4-(4-methoxyphenyl)-1H-1,2,4-triazole-3-yl]methyl]benzothiazole-2(3H)-one](/img/structure/B2955469.png)

![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine](/img/structure/B2955470.png)

![2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2955471.png)